molecular formula C7H12N2O2 B13597412 2-((3,5-Dimethylisoxazol-4-YL)oxy)ethan-1-amine

2-((3,5-Dimethylisoxazol-4-YL)oxy)ethan-1-amine

Katalognummer: B13597412
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: UQCFTUHHIQVIAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Dimethyl-1,2-oxazol-4-yl)oxy]ethan-1-amine is a heterocyclic compound featuring an oxazole ring. Oxazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(dimethyl-1,2-oxazol-4-yl)oxy]ethan-1-amine typically involves the reaction of 4,4-dimethyl-2-oxazoline with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-[(Dimethyl-1,2-oxazol-4-yl)oxy]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(Dimethyl-1,2-oxazol-4-yl)oxy]ethan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(dimethyl-1,2-oxazol-4-yl)oxy]ethan-1-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
  • 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane

Comparison: Compared to similar compounds, 2-[(dimethyl-1,2-oxazol-4-yl)oxy]ethan-1-amine is unique due to its specific structure and functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity. For instance, the presence of the oxazole ring and the ethanamine moiety allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C7H12N2O2

Molekulargewicht

156.18 g/mol

IUPAC-Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)oxy]ethanamine

InChI

InChI=1S/C7H12N2O2/c1-5-7(10-4-3-8)6(2)11-9-5/h3-4,8H2,1-2H3

InChI-Schlüssel

UQCFTUHHIQVIAC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NO1)C)OCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.